molecular formula C14H16N2O2S B5325319 3-butyl-5-(2-hydroxybenzylidene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one

3-butyl-5-(2-hydroxybenzylidene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one

Cat. No. B5325319
M. Wt: 276.36 g/mol
InChI Key: WEEQNMDCNKNPHB-LUAWRHEFSA-N
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Description

3-butyl-5-(2-hydroxybenzylidene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one, also known as BBIM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BBIM has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-butyl-5-(2-hydroxybenzylidene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is not yet fully understood, but it is thought to involve interactions with various cellular pathways and signaling molecules. This compound has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, suggesting that it may act as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant activity. This compound has also been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, suggesting that it may act as an antioxidant and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 3-butyl-5-(2-hydroxybenzylidene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one in lab experiments include its potential therapeutic applications and its ability to modulate various cellular pathways. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for research on 3-butyl-5-(2-hydroxybenzylidene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one, including investigating its potential therapeutic applications in various diseases, elucidating its mechanism of action, and optimizing its synthesis process for use in larger-scale experiments. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo.

Synthesis Methods

3-butyl-5-(2-hydroxybenzylidene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one can be synthesized through a multi-step process involving the reaction of various chemical reagents. One such method involves the reaction of 2-hydroxybenzaldehyde with 3-butyl-2-thioxoimidazolidin-4-one in the presence of a base catalyst, followed by treatment with a reducing agent to yield the final product.

Scientific Research Applications

3-butyl-5-(2-hydroxybenzylidene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been investigated for its potential therapeutic applications in a number of scientific studies. One study found that this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. Another study demonstrated that this compound had anti-cancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

(5Z)-3-butyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-3-8-16-13(18)11(15-14(16)19)9-10-6-4-5-7-12(10)17/h4-7,9,17H,2-3,8H2,1H3,(H,15,19)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEQNMDCNKNPHB-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=CC=C2O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC=CC=C2O)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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